molecular formula C17H24N2O5 B5855558 METHYL 4,5-DIMETHOXY-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE

METHYL 4,5-DIMETHOXY-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B5855558
M. Wt: 336.4 g/mol
InChI Key: IFTMJNPGJMLAFH-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzoate ester: The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is esterified using methanol and a suitable acid catalyst to form methyl 4,5-dimethoxy-2-nitrobenzoate.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Acylation of the amine: The resulting amine is then acylated with 2-chloro-N-(piperidin-1-yl)acetamide in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate ester

    Reduction: Alcohol derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: It is employed in studies investigating the interaction of piperidine-containing compounds with biological targets such as enzymes and receptors.

    Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anticonvulsant and analgesic properties.

    Chemical Biology: It serves as a probe molecule for studying the structure-activity relationships of

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-piperidin-1-ylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-22-14-9-12(17(21)24-3)13(10-15(14)23-2)18-16(20)11-19-7-5-4-6-8-19/h9-10H,4-8,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTMJNPGJMLAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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